![molecular formula C11H12N4O2S B2437157 [1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid CAS No. 436095-15-7](/img/structure/B2437157.png)
[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The tetrazole ring, phenyl ring, and acetic acid group would each contribute to the overall structure. The exact structure would depend on the specific arrangement and orientation of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the tetrazole ring, phenyl ring, and acetic acid group. Each of these groups is capable of undergoing a variety of chemical reactions. For example, tetrazoles can undergo photolysis, leading to cleavage of the tetrazolyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be affected by the presence of the tetrazole ring, phenyl ring, and acetic acid group .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : [1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid derivatives show promising antimicrobial activity. This is evident in compounds synthesized from 7H-1,2,4-triazolo[1,5-d]tetrazol-6-ylsulfanyl acetic acid hydrazide, which displayed significant antimicrobial properties in vitro (Taha & El-Badry, 2007).
- Antioxidant Activity : In addition to antimicrobial properties, certain derivatives like 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole have been shown to possess antioxidant activity, which could be useful in managing oxidative damage in conditions like Diabetes mellitus (Kaushik, Kumar, & Kumar, 2016).
Molecular and Structural Studies
- Molecular Docking and ADME : The molecular docking studies and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tetrazole containing pyrazoles, synthesized using acetic acid, have been explored. This research is crucial for understanding the biological activity of these compounds (Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019).
- X-ray Crystallography : Studies involving the conformational isomerism of 1,2,4,5-tetrakis (pyrazol-1′-yl)-3,6-bis(3″,5″-dimethylpyrazol-1′-yl) benzene, which includes derivatives of tetrazole and acetic acid, offer insights into the molecular structures through X-ray analysis. This helps in understanding the interactions within the structures (Foces-Foces, Fernández-castaño, Claramunt, Escolástico, & Elguero, 1996).
Photoinduced Reductive Transformation
- Reductive Transformation Studies : The compound 1,3-dimethyl-2-phenylbenzimidazoline (DMPBI)-Acetic Acid has been utilized for photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones. Such transformations are significant in organic chemistry and pharmaceutical research (Hasegawa, Chiba, Nakajima, Suzuki, Yoneoka, & Iwaya, 2004).
Synthesis of Heterocyclic Compounds
- Synthesis of Heterocyclic Compounds : The synthesis of 5-aryl-2H-tetrazoles and related compounds, which are potential superoxide scavengers and anti-inflammatory agents, involves the use of [1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid. Such compounds are important in the development of new therapeutic agents (Maxwell, Wasdahl, Wolfson, & Stenberg, 1984).
Safety and Hazards
Orientations Futures
The future directions for research involving this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential uses. For example, tetrazole derivatives have been highlighted for their potential in organic synthesis . Similarly, indole derivatives, which share some structural similarities with this compound, have been noted for their diverse biological activities and potential for therapeutic use .
Propriétés
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-7-3-4-8(2)9(5-7)15-11(12-13-14-15)18-6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRNXNAZNJZHBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

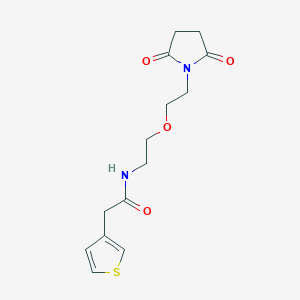

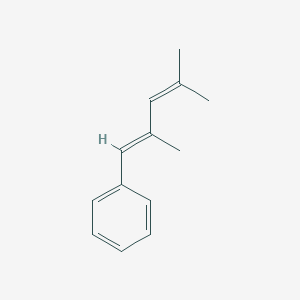
![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
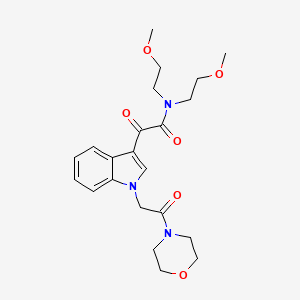
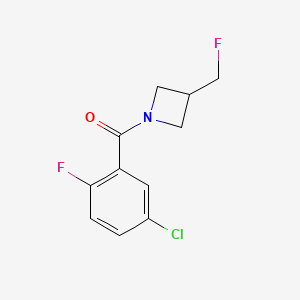

![2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2437091.png)


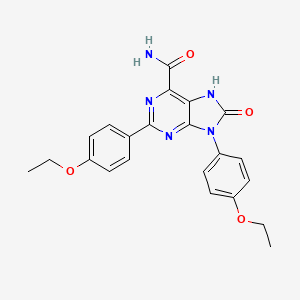
![3-(2-chlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carbonitrile](/img/structure/B2437097.png)